molecular formula C17H17NO3 B12727968 Methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)- CAS No. 10372-92-6

Methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)-

Cat. No.: B12727968
CAS No.: 10372-92-6
M. Wt: 283.32 g/mol
InChI Key: KKYQYRVNPAHJNV-UHFFFAOYSA-N
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Description

Methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)-, also known as 4-tert-butyl-4’-nitrobenzophenone, is an organic compound belonging to the class of benzophenones. This compound is characterized by the presence of a methanone group (a carbonyl group bonded to two phenyl groups), with one phenyl group substituted by a tert-butyl group and the other by a nitro group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-tert-butylbenzoyl chloride with 4-nitrobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is performed under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization and distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)- is used in several scientific research fields:

    Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential pharmaceutical intermediate in the development of new drugs.

    Industry: In the production of dyes, pigments, and UV-absorbing agents

Mechanism of Action

The mechanism of action of Methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)- involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methanone, (4-nitrophenyl)phenyl-: Similar structure but lacks the tert-butyl group.

    Methanone, (4-hydroxyphenyl)phenyl-: Contains a hydroxy group instead of a nitro group.

    Methanone, (4-chlorophenyl)phenyl-: Contains a chloro group instead of a nitro group

Uniqueness

Methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)- is unique due to the presence of both the tert-butyl and nitro groups, which impart distinct chemical and physical properties. The tert-butyl group provides steric bulk, influencing the compound’s reactivity and interactions, while the nitro group offers electron-withdrawing effects, affecting the compound’s electronic properties .

Properties

CAS No.

10372-92-6

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

(4-tert-butylphenyl)-(4-nitrophenyl)methanone

InChI

InChI=1S/C17H17NO3/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(11-7-13)18(20)21/h4-11H,1-3H3

InChI Key

KKYQYRVNPAHJNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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